

## Orthogonal methods for confirming the identity of 5-I

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## Compound of Interest

Compound Name: 5-Hydroxy-6-nitronicotinic acid

Cat. No.: B121306

An In-Depth Technical Guide to Orthogonal Methods for the Identity Confirmation of 5-Hydroxy-6-nitronicotinic Acid

## Introduction: The Imperative of Unambiguous Identification

In the realms of pharmaceutical development, medicinal chemistry, and advanced organic synthesis, the absolute identity of a molecule is the bedrock. 5-Hydroxy-6-nitronicotinic acid, a substituted pyridine derivative, serves as a valuable precursor and building block in the synthesis of various biologically active heterocyclic compounds. Its presence in a sample presents a distinct chemical entity that demands rigorous and unequivocal characterization.

Reliance on a single analytical technique is insufficient to definitively prove molecular structure. Regulatory bodies and sound scientific practice mandate the use of multiple orthogonal methods to build a comprehensive and irrefutable case for its identity.<sup>[4]</sup> This guide provides a detailed comparison of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic arrangement and electronic environment of a molecule. By analyzing the chemical shifts and coupling constants of NMR signals, scientists can construct a detailed map of the compound's carbon-hydrogen framework.

## Expertise &amp; Causality: Why NMR is a Primary Method

NMR is considered a primary method because it provides fundamental structural information. The chemical shift of a nucleus is directly influenced by its electronic environment. In the case of 5-Hydroxy-6-nitronicotinic acid, the electron-withdrawing nature of the nitro (NO<sub>2</sub>) and carboxylic acid (COOH) groups on the pyridine ring causes a significant deshielding of adjacent protons, resulting in characteristic downfield shifts.

<sup>1</sup>H and <sup>13</sup>C NMR Spectral Analysis

The proton NMR spectrum of 5-Hydroxy-6-nitronicotinic acid is characterized by two distinct signals in the aromatic region, appearing as doublets. The carbon NMR spectrum complements this by revealing the chemical environment of each carbon atom, with the carboxylic carbon resonating in its characteristic downfield region.

Analysis	Expected Chemical Shift (δ) in DMSO-d <sub>6</sub>
<sup>1</sup> H NMR	~8.65 ppm (d, J=2.5 Hz, 1H)
~8.37 ppm (d, J=2.5 Hz, 1H)	Aromatic proton adjacent to electron-withdrawing groups.
<sup>13</sup> C NMR	~160-180 ppm
~100-160 ppm	Aromatic carbons of the pyridine ring. The carbon attached to the nitro group shows a distinct shift. <sup>[1]</sup>

Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation:** Accurately weigh approximately 5-10 mg of 5-Hydroxy-6-nitronicotinic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Instrumentation:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:** Acquire the <sup>1</sup>H spectrum using standard parameters. Following this, acquire the <sup>13</sup>C spectrum. An acquisition time of several hours may be required due to the low natural abundance of the <sup>13</sup>C isotope.

- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calib

## Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable orthogonal technique that provides the molecular weight of a compound and, with high resolution, its elemental mass-to-charge ( $m/z$ ) ratio.

### Expertise & Causality: The Power of High-Resolution MS (HRMS)

For definitive identity confirmation, low-resolution MS is insufficient. HRMS is crucial as it measures the  $m/z$  to several decimal places, allowing for the **nitronicotinic acid** ( $C_6H_4N_2O_5$ ) is 184.01202 Da.<sup>[8]</sup> An experimentally determined mass that matches this value to within a few parts per million (ppm) compounds.

### Tandem MS (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry provides a deeper layer of structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting acid and its derivatives, a common fragmentation pathway involves the loss of the carboxylic acid group, often observed as a neutral loss of  $CO_2$  (44 corresponding to the protonated pyridine ring after loss of the carboxyl group).<sup>[9][10]</sup>

Analysis	Expected $m/z$
HRMS (ESI+)	$[M+H]^+ \approx 185.0193$
HRMS (ESI-)	$[M-H]^- \approx 183.0048$
MS/MS of $[M+H]^+$	$\sim 139.0298$
$\sim 121.0192$	Fragment corresponding to the loss of $NO_2$ and $H_2O$ ( $[M+H-46-18]^+$ ).

### Experimental Protocol: LC-HRMS

- Sample Preparation: Prepare a dilute solution of the compound ( $\sim 10 \mu\text{g/mL}$ ) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1%
- Liquid Chromatography (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. Use a C18 column with a gradient elution phase B). This step separates the analyte from any potential impurities.
- Mass Spectrometry (MS):
  - Ionization: Utilize electrospray ionization (ESI) in both positive and negative modes to generate molecular ions.
  - Acquisition: Acquire data in full scan mode over a relevant  $m/z$  range (e.g., 50-500 Da) using a high-resolution instrument (e.g., Orbitrap or TOF)
  - MS/MS: Perform a separate data-dependent acquisition or targeted MS/MS experiment on the parent ion ( $m/z$  185.0193) to generate fragmentat

## Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.<sup>[5]</sup> It is based on the principle that molecular energy at frequencies corresponding to these vibrations.

### Expertise & Causality: Why FTIR is a Robust Confirmatory Tool

The combination of a hydroxyl, a carboxylic acid, and an aromatic nitro group in **5-Hydroxy-6-nitronicotinic acid** produces a highly characteristic fingerprint. The presence of a nitro group, the  $C=O$  stretch of the carboxylic acid, and the broad  $O-H$  stretch provides a unique "fingerprint." The absence of any of these key bands

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
Nitro (Aromatic)	Asymmetric N-O Stretch	1550 - 1475
Symmetric N-O Stretch	1360 - 1290	Strong
Carboxylic Acid	O-H Stretch	3300 - 2500
C=O Stretch	1760 - 1690	Strong, Sharp
Aromatic Ring	C=C Stretch	1600 - 1450

References for wavenumbers:[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Experimental Protocol: FTIR-ATR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid **5-Hydroxy-6-nitronicotinic acid** powder directly onto the crystal of an ATR-FTIR spectrometer.
- **Background Scan:** Perform a background scan with no sample present to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Scan:** Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added.
- **Data Analysis:** The resulting spectrum of % Transmittance vs. Wavenumber is analyzed to identify the characteristic absorption bands.

## HPLC with UV Detection: Purity and Identity Corroboration

High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with the column's stationary phase.[\[14\]](#) It provides a characteristic retention time and UV spectrum that can be used for identity confirmation against a known reference standard.

## Expertise & Causality: The Principle of Chromatographic Identity

Under a specific set of conditions (column, mobile phase, temperature, flow rate), a given compound will have a reproducible retention time. The identity is confirmed by comparing the retention time of the sample to that of a certified reference standard. The UV spectrum, which is dependent on the molecule's chromophores (the aromatic ring and nitro group), provides additional evidence for identity.

## Experimental Protocol: RP-HPLC-UV

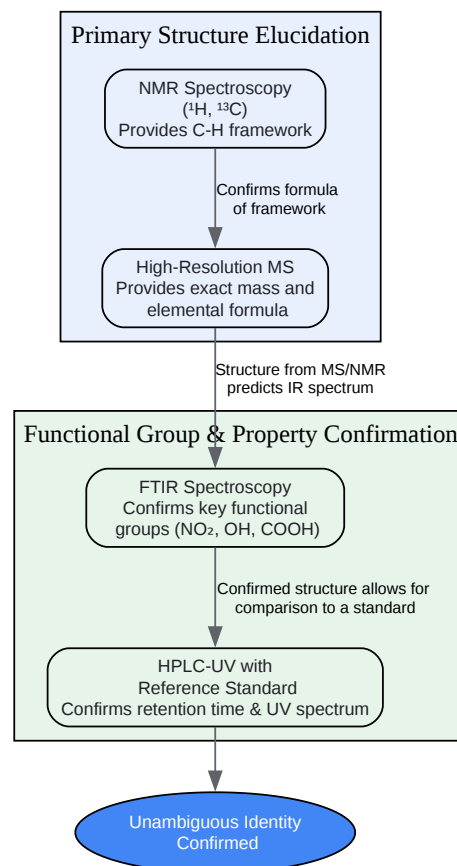
- **System Preparation:**
  - Column: C18, 4.6 x 150 mm, 5 µm.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm (or scan using a photodiode array detector).
- **Sample Preparation:** Prepare a solution of the sample and a separate solution of the reference standard at approximately 0.1 mg/mL in the initial mobile phase.
- **Analysis:**
  - Equilibrate the column for at least 15 minutes.
  - Inject the reference standard and record its retention time and UV spectrum.
  - Inject the sample to be identified.
  - (Optional but recommended) Inject a 1:1 mixture of the sample and the reference standard. A single, sharp peak confirms co-elution.

- Data Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. They should match with

## Integrated Workflow and Comparative Summary

A logical workflow ensures that each orthogonal method builds upon the last, creating a self-validating system for identity confirmation.

### Logical Workflow for Identity Confirmation



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Caption: Workflow for orthogonal identity confirmation.

### Comparison of Orthogonal Methods

Method	Principle of Detection	Information Provided
NMR Spectroscopy	Nuclear spin in a magnetic field	Atomic connectivity, C-H framew
Mass Spectrometry	Mass-to-charge ratio of ions	Molecular weight, elemental form pattern
FTIR Spectroscopy	Absorption of infrared radiation	Presence/absence of functional
HPLC with UV Detection	Differential partitioning & UV absorbance	Retention time, purity, UV spectr

## Conclusion

The confirmation of identity for a molecule like **5-Hydroxy-6-nitronicotinic acid** cannot be reliably achieved with a single analytical technique. By en the elemental formula, FTIR for the functional groups, and HPLC for chromatographic identity against a standard—researchers can establish an unim scientific integrity and is essential for advancing drug development and chemical research.

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